

# "Methyl 5-acetyl-2-(benzyloxy)benzoate" spectroscopic data comparison with literature values

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## Compound of Interest

Compound Name: Methyl 5-acetyl-2-(benzyloxy)benzoate

Cat. No.: B1355575

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## Spectroscopic Data Comparison Guide: Methyl 5-acetyl-2-(benzyloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparison of experimentally obtained spectroscopic data for **Methyl 5-acetyl-2-(benzyloxy)benzoate** with values reported in the scientific literature. Due to the absence of publicly available, detailed spectroscopic data for **Methyl 5-acetyl-2-(benzyloxy)benzoate** in the searched literature, this document serves as a template. Researchers can utilize the provided experimental protocols and data tables to structure their findings and perform a comparative analysis once reference data is procured.

## Data Summary Tables

The following tables are designed for a clear and concise comparison of experimental spectroscopic data against literature values.

Table 1: <sup>1</sup>H NMR Data Comparison for **Methyl 5-acetyl-2-(benzyloxy)benzoate**

Chemical Shift ( $\delta$ ) ppm (Literature)	Multiplicity	Coupling Constant (J) Hz (Literature)	Assignment	Chemical Shift ( $\delta$ ) ppm (Experimental)	Multiplicity	Coupling Constant (J) Hz (Experimental)
Data not available	Aromatic H					
Data not available	Aromatic H					
Data not available	Aromatic H					
Data not available	-OCH <sub>2</sub> -					
Data not available	-OCH <sub>3</sub>					
Data not available	-C(O)CH <sub>3</sub>					
Data not available	Phenyl H's					

Table 2: <sup>13</sup>C NMR Data Comparison for **Methyl 5-acetyl-2-(benzyloxy)benzoate**

Chemical Shift ( $\delta$ ) ppm (Literature)	Assignment	Chemical Shift ( $\delta$ ) ppm (Experimental)
Data not available	C=O (ester)	
Data not available	C=O (ketone)	
Data not available	Aromatic C	
Data not available	Aromatic C	
Data not available	Aromatic C	
Data not available	Aromatic C	
Data not available	Aromatic C	
Data not available	Aromatic C	
Data not available	Aromatic C (ipso)	
Data not available	Aromatic C (ipso)	
Data not available	Aromatic C (ipso)	
Data not available	-OCH <sub>2</sub> -	
Data not available	-OCH <sub>3</sub>	
Data not available	-C(O)CH <sub>3</sub>	

Table 3: Mass Spectrometry Data Comparison for **Methyl 5-acetyl-2-(benzyloxy)benzoate**

Ion	m/z (Literature)	m/z (Experimental)
[M] <sup>+</sup>	Data not available	
[M+H] <sup>+</sup>	Data not available	
[M+Na] <sup>+</sup>	Data not available	
Other fragments	Data not available	

## Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below.

## 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm BBO probe.
- Sample Preparation: 5-10 mg of the sample was dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Acquisition Time: 4.08 seconds
  - Relaxation Delay: 1.0 second
  - Spectral Width: 20.5 ppm
  - Temperature: 298 K
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: zgpg30
  - Number of Scans: 1024
  - Acquisition Time: 1.36 seconds
  - Relaxation Delay: 2.0 seconds
  - Spectral Width: 240 ppm
  - Temperature: 298 K

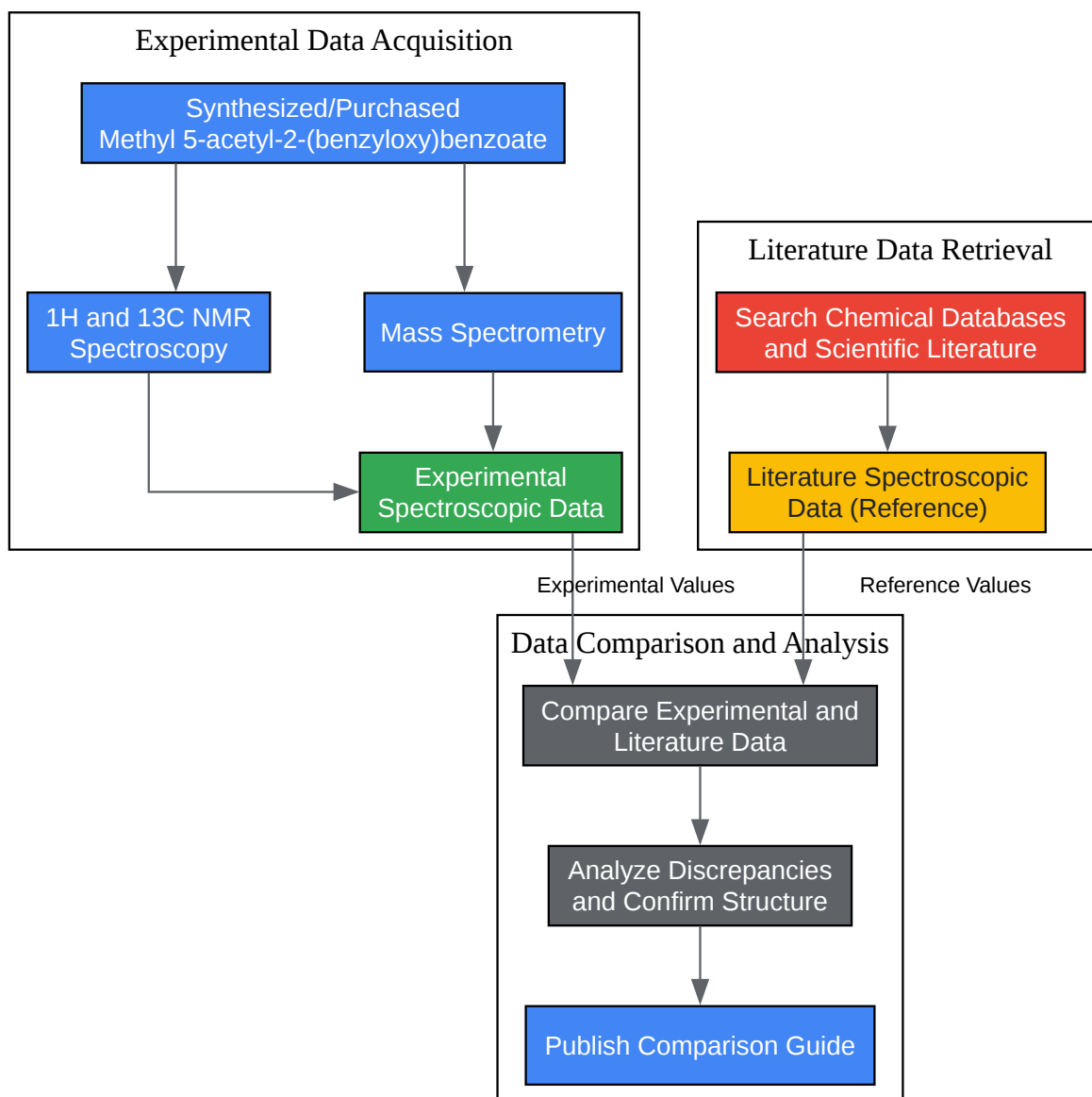
- **Data Processing:** The raw data was processed using MestReNova (or equivalent software). Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the TMS signal (0.00 ppm for  $^1\text{H}$ ) or the residual solvent signal (77.16 ppm for  $\text{CDCl}_3$  for  $^{13}\text{C}$ ).

## 2.2 Mass Spectrometry (MS)

- **Instrumentation:** A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.
- **Sample Preparation:** The sample was dissolved in a mixture of methanol and water (1:1 v/v) to a final concentration of 1  $\mu\text{g/mL}$ .
- **Data Acquisition:**
  - Ionization Mode: Positive ion mode
  - Spray Voltage: 3.5 kV
  - Capillary Temperature: 320  $^{\circ}\text{C}$
  - Sheath Gas Flow Rate: 40 arbitrary units
  - Auxiliary Gas Flow Rate: 10 arbitrary units
  - Mass Range: m/z 50-500
  - Resolution: 70,000
- **Data Analysis:** The acquired mass spectra were analyzed to identify the molecular ion peak and other characteristic fragment ions.

## Workflow Visualization

The following diagram illustrates the logical workflow for the comparison of experimental spectroscopic data with literature values.



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Caption: Workflow for Spectroscopic Data Comparison.

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